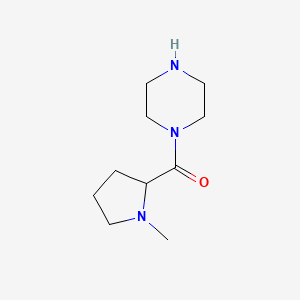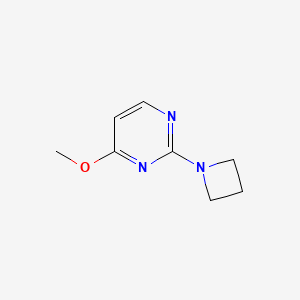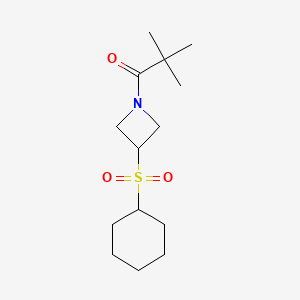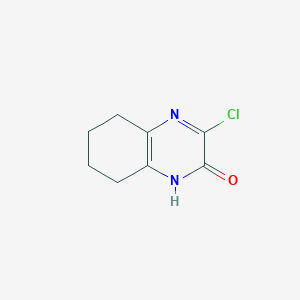![molecular formula C22H27N3O5S2 B2543746 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892853-78-0](/img/structure/B2543746.png)
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Benzamide derivatives, related to the specified chemical, have been synthesized and evaluated for their antimicrobial effectiveness, showing significant antibacterial and antifungal activities (Priya et al., 2006).
- Other benzamide-based compounds have demonstrated antimicrobial properties, suggesting potential applications in addressing bacterial and fungal infections (Chawla, 2016).
Cancer Research
- Some benzamide derivatives exhibit anticancer activities. For example, Co(II) complexes of benzamides have shown promising results in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- Similarly, other benzamide-related compounds have been assessed for their anticancer properties, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Other Potential Applications
- Benzamides are also studied for their roles in inhibiting certain enzymes, like carbonic anhydrases, which have implications in various physiological processes (Supuran et al., 2013).
- The molecule has potential for the development of novel pharmaceutical compounds due to its structural properties and biological activity profiles (Gein et al., 2019).
Mechanism of Action
Target of action
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This could potentially be a target of this compound.
Mode of action
If this compound acts like other sulfonamides, it would inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .
Biochemical pathways
The inhibition of folic acid synthesis affects the production of nucleotides and subsequently DNA synthesis in bacteria, leading to their inability to proliferate .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of action
The end result of the action of sulfonamides is the prevention of bacterial growth and replication, effectively treating bacterial infections .
Action environment
The efficacy and stability of sulfonamides can be influenced by factors such as pH and the presence of other drugs. For example, an acidic environment can cause sulfonamides to precipitate out of solution, reducing their effectiveness .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-16-6-5-7-19-20(16)23-22(31-19)24-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQWNPGQMZPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)


![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)
